![molecular formula C27H29NO6S B2896494 Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-butoxybenzoyl)amino]-4-methylthiophene-3-carboxylate CAS No. 476365-71-6](/img/structure/B2896494.png)
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-butoxybenzoyl)amino]-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pharmacological and Biological Applications
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-butoxybenzoyl)amino]-4-methylthiophene-3-carboxylate and its derivatives have been extensively studied for their pharmacological and biological activities. Studies reveal these compounds' potential in inhibitory activities against various biological targets. For instance, a study by Chapman et al. (1971) explored the pharmacological properties of similar derivatives, highlighting their significant medicinal potential. Another research by Wang et al. (2010) investigated the biological activity of new thieno[2,3-d]pyrimidines, demonstrating notable inhibitory activities against certain plant roots and stalks.
Synthesis and Characterization
The synthesis and characterization of ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-butoxybenzoyl)amino]-4-methylthiophene-3-carboxylate derivatives have been a focus of several studies. For example, research by Mackenzie et al. (1988) delved into the alkylation and acylation of aminoimidazoles related to this compound, providing valuable insights into the structural properties of these derivatives. Similarly, Spoorthy et al. (2021) conducted studies on the synthesis, characterisation, and anti-microbial evaluation of related compounds, highlighting the importance of structural analysis in understanding their potential applications.
Optical and Material Applications
Recent studies have also explored the use of these compounds in optical and material applications. The research by Elkanzi et al. (2020) on the design and fabrication of pyrimidine fused quinolone carboxylate moiety for photodiode applications is an example of this innovative approach, where these compounds are used in the manufacturing of organic photodiodes.
Safety and Hazards
properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-butoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO6S/c1-4-6-13-32-20-10-8-19(9-11-20)25(29)28-26-24(27(30)31-5-2)17(3)23(35-26)15-18-7-12-21-22(14-18)34-16-33-21/h7-12,14H,4-6,13,15-16H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUBEPWSPUYYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)CC3=CC4=C(C=C3)OCO4)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-butoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.